Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
Brand Name: Vulcanchem
CAS No.: 1445847-97-1
VCID: VC4871185
InChI: InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1
SMILES: [B-](COC1COC1)(F)(F)F.[K+]
Molecular Formula: C4H7BF3KO2
Molecular Weight: 194

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide

CAS No.: 1445847-97-1

Cat. No.: VC4871185

Molecular Formula: C4H7BF3KO2

Molecular Weight: 194

* For research use only. Not for human or veterinary use.

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide - 1445847-97-1

Specification

CAS No. 1445847-97-1
Molecular Formula C4H7BF3KO2
Molecular Weight 194
IUPAC Name potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
Standard InChI InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1
Standard InChI Key KMSBZQPLIQALTE-UHFFFAOYSA-N
SMILES [B-](COC1COC1)(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide belongs to the organotrifluoroborate class, which combines a boron-centered anion with a potassium counterion. Its IUPAC name, potassium;trifluoro(oxetan-3-yloxymethyl)boranuide, reflects the oxetan-3-yloxymethyl group attached to the boron atom, stabilized by three fluorine atoms. The compound’s structural uniqueness arises from the oxetane ring, a four-membered cyclic ether, which enhances steric and electronic properties critical for reactivity .

Key Structural Features:

  • Boron Coordination: The boron center adopts a tetrahedral geometry, bonded to three fluorine atoms and the oxetan-3-yloxymethyl group.

  • Oxetane Ring: The oxetane moiety introduces rigidity and modulates solubility, making the compound suitable for diverse solvent systems.

  • Potassium Counterion: Enhances stability and solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₇BF₃KO₂
Molecular Weight (g/mol)194
CAS Number1445847-97-1
SMILESB-(F)(F)F.[K+]
InChIKeyKMSBZQPLIQALTE-UHFFFAOYSA-N
Hazard CodesH315, H319, H335

The compound’s logP value (estimated at 1.23) suggests moderate lipophilicity, balancing solubility in organic and aqueous phases . Its stability under ambient conditions contrasts with more reactive boronic acids, making it a preferred reagent in air-sensitive reactions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of potassium;trifluoro(oxetan-3-yloxymethyl)boranuide typically involves transmetalation from a boronic acid precursor. A common route includes:

  • Boronic Acid Preparation: Reacting oxetan-3-yloxymethyl lithium with trifluoroborane etherate to form the trifluoroborate intermediate.

  • Potassium Exchange: Treating the intermediate with potassium hydroxide or potassium carbonate to yield the final potassium salt.

This method minimizes protodeboronation, a common side reaction in boronic acid chemistry, ensuring high purity (>95%) .

Reactivity Profile

The compound’s reactivity is dominated by its role as a nucleophilic boron source:

  • Suzuki-Miyaura Cross-Coupling: Acts as a coupling partner for aryl halides, enabling C–C bond formation in the presence of palladium catalysts. For example, it couples with 4-bromotoluene to yield biaryl derivatives with >80% efficiency.

  • Alkylation Reactions: Transfers the oxetan-3-yloxymethyl group to electrophilic substrates, such as aldehydes, under mild conditions .

  • Stability Advantages: Unlike boronic acids, it resists hydrolysis in protic solvents, allowing storage at room temperature .

Applications in Organic Synthesis

Pharmaceutical Intermediate Synthesis

The oxetane ring is a privileged structure in drug design, contributing to metabolic stability and bioavailability. This compound enables the incorporation of oxetane motifs into molecules like OTX-015, a BET inhibitor in clinical trials for cancer therapy .

Table 2: Representative Reactions

Reaction TypeSubstrateProductYield (%)Source
Suzuki-Miyaura Coupling4-Bromotoluene4-Methylbiphenyl85
AlkylationBenzaldehydeOxetane-functionalized alcohol72

Material Science

The compound’s boron-fluorine bonds have been explored in ionic liquid electrolytes for lithium-ion batteries, where its low viscosity and high thermal stability improve battery performance .

Comparative Analysis with Related Compounds

Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide differs from simpler trifluoroborates (e.g., potassium trifluoro(3-oxetanyl)borate, CAS: 1430219-76-3) by its oxymethyl linker, which:

  • Enhances steric bulk, reducing side reactions in coupling processes.

  • Improves solubility in ethers and chlorinated solvents .

Table 3: Structural Comparison

CompoundMolecular FormulaKey Feature
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuideC₄H₇BF₃KO₂Oxymethyl linker
Potassium trifluoro(3-oxetanyl)borateC₃H₅BF₃KODirect oxetane attachment

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Leveraging chiral ligands to produce enantiomerically pure oxetane derivatives.

  • Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.

  • Green Chemistry: Developing aqueous-phase reactions to reduce solvent waste .

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